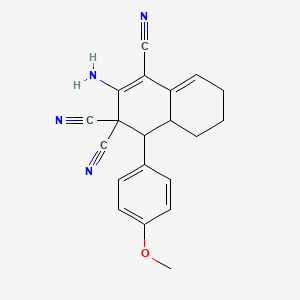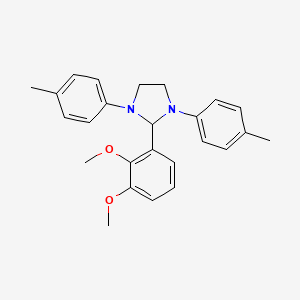
2-Amino-1-(4-methoxyphenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of oxadiazoles , which are heterocyclic compounds with diverse biological activities. Oxadiazoles have been reported to exhibit anti-inflammatory, antibacterial, antiviral, and antifungal properties . Our focus here is on this specific derivative.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps:
Formation of 1,3,4-oxadiazole ring: Starting from phenylacetic acid derivatives, the reaction with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine.
Acylation: The amino group of the oxadiazoles is acylated using various acid chlorides (e.g., methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxybenzoyl chloride) to obtain acylated compounds.
Cyclization: Acetamides react with ammonium thiocyanate to form thiazolidinones.
Coupling Reactions: Coupling of chloroacetamide with mercaptothiazoles leads to coupled heterocyclic derivatives.
Functionalization: Amino-oxadiazole reacts with N-Boc-glycine and N-Boc-phenylalanine to form additional derivatives.
Industrial Production:: While industrial-scale production methods are not explicitly mentioned in the literature, laboratory-scale synthesis provides a foundation for further optimization.
Analyse Chemischer Reaktionen
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. Major products formed during these reactions would be derivatives with modified substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Drug Discovery: Researchers explore its potential as a lead compound for designing new drugs.
Organic Synthesis: It serves as a building block for creating more complex molecules.
Antibacterial Activity: Some derivatives exhibit significant antibacterial activity against Salmonella typhi.
Antiviral Research: Investigation into its antiviral properties.
Fine Chemicals:
Wirkmechanismus
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have direct information on similar compounds, further exploration could involve comparing its structure, properties, and biological activities with related molecules.
Eigenschaften
Molekularformel |
C25H24N4O4 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-amino-1-(4-methoxyphenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H24N4O4/c1-25(2)12-20-23(21(30)13-25)22(15-5-4-6-17(11-15)29(31)32)19(14-26)24(27)28(20)16-7-9-18(33-3)10-8-16/h4-11,22H,12-13,27H2,1-3H3 |
InChI-Schlüssel |
SFQLSKPOMPVASZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)OC)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol](/img/structure/B11532396.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B11532404.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11532406.png)
![Heptyl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11532407.png)
![2-(2,3-dichlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11532419.png)
![4-[(E)-({2-[(4-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11532425.png)
![4-Chloro-2-[(E)-[(4-iodophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11532427.png)

![2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11532437.png)
![2-methoxy-4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11532440.png)
![4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B11532456.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol](/img/structure/B11532460.png)
![(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B11532473.png)
